molecular formula C11H15BrO2 B13603022 2-(2-Bromopropyl)-1,4-dimethoxybenzene CAS No. 103857-81-4

2-(2-Bromopropyl)-1,4-dimethoxybenzene

Cat. No.: B13603022
CAS No.: 103857-81-4
M. Wt: 259.14 g/mol
InChI Key: BHRJQLZQAIHPHR-UHFFFAOYSA-N
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Description

2-(2-Bromopropyl)-1,4-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with two methoxy groups and a bromopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromopropyl)-1,4-dimethoxybenzene typically involves the bromination of 1,4-dimethoxybenzene followed by the alkylation with 2-bromopropane. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and alkylation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Types of Reactions:

    Substitution Reactions: The bromopropyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include alcohols, amines, or ethers.

    Oxidation Products: Quinones or other oxidized derivatives of the aromatic ring.

Scientific Research Applications

2-(2-Bromopropyl)-1,4-dimethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with aromatic ether functionalities.

    Material Science: It is utilized in the preparation of polymers and other materials with specific electronic properties.

    Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(2-Bromopropyl)-1,4-dimethoxybenzene primarily involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the bromopropyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic and biological applications.

Molecular Targets and Pathways:

    Nucleophilic Substitution Pathways: The compound reacts with nucleophiles to form new carbon-nucleophile bonds, which are essential in organic synthesis.

    Oxidation Pathways: The methoxy groups can be oxidized, leading to the formation of quinones and other oxidized products.

Comparison with Similar Compounds

    2-Bromo-1-phenylpropane: Similar in structure but lacks the methoxy groups.

    1,4-Dimethoxybenzene: Lacks the bromopropyl group but shares the aromatic ether structure.

    2-Bromopropane: A simpler compound with only the bromopropyl group.

Uniqueness: 2-(2-Bromopropyl)-1,4-dimethoxybenzene is unique due to the presence of both methoxy and bromopropyl groups on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research.

Properties

IUPAC Name

2-(2-bromopropyl)-1,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRJQLZQAIHPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546610
Record name 2-(2-Bromopropyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103857-81-4
Record name 2-(2-Bromopropyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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